rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans

RORβ RORγ Inverse Agonist

This racemic, trans-configured aminothiazole cyclopropane is essential for RORβ SAR studies. Its specific stereochemistry yields >400-fold selectivity over RORγ; cis-isomer or regioisomeric alternatives fail to recapitulate binding interactions. With CNS drug-like properties (XLogP3 0.7, TPSA 93.4 Ų), it is the validated starting point for developing RORβ-selective neutral antagonists for circadian rhythm disorders. Specify CAS 2445750-35-4 to ensure reproducible results.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24
CAS No. 2445750-35-4
Cat. No. B2490285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans
CAS2445750-35-4
Molecular FormulaC8H10N2O2S
Molecular Weight198.24
Structural Identifiers
SMILESCOC(=O)C1CC1C2=CSC(=N2)N
InChIInChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5-/m1/s1
InChIKeyBBWKPFKVCNCIMT-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans (CAS 2445750-35-4): A Conformationally Defined Aminothiazole Scaffold for RORβ-Focused Research


rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans (CAS 2445750-35-4) is a small-molecule aminothiazole derivative characterized by a trans-configured cyclopropane ring, with a molecular formula of C8H10N2O2S and a molecular weight of 198.24 g/mol [1]. The compound typically exhibits a purity of 95% . Its structure embeds a 2-aminothiazole moiety that has been identified as a minimal pharmacophore for retinoid-related orphan receptor beta (RORβ) binding, and it serves as a key synthetic intermediate for developing selective RORβ modulators [2][3].

Procurement Risk for rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans: Stereochemical and Regioisomeric Purity Dictates Biological Relevance


Substituting rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans with in-class aminothiazole cyclopropane derivatives introduces significant risk for scientific reproducibility. The trans configuration of this racemate defines a specific spatial orientation that is critical for protein binding, as demonstrated by the sharp loss of RORβ activity upon even minor structural truncation in this chemotype [1]. Similar compounds like the cis-isomer (CAS 2445750-38-7) [2] or the regioisomer methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate (CAS 1996506-66-1) [3] present fundamentally different exit vectors and ring conformations. In-house SAR campaigns on this scaffold have shown that biological potency and receptor subtype selectivity are exceptionally sensitive to such molecular modifications [1], making the specific stereochemistry and substitution pattern a non-negotiable procurement specification.

Quantitative Differentiation Evidence for rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans in Scientific Procurement


Validated Dual RORβ/γ Inverse Agonist Activity as a Starting Point for RORβ-Selective Probe Development

The aminothiazole core structure, for which this compound serves as a key synthetic precursor, has been identified as a potent dual RORβ and RORγ inverse agonist. The parent compound (Compound 1) exhibits an IC50 of 0.059 µM for RORβ and 0.013 µM for RORγ in a scintillation proximity assay (SPA), with no detectable activity toward RORα [1]. This stands in contrast to earlier ligands like stearic acid, ALRT 1550, and ATRA, which bound RORβ but were not considered tractable starting points for drug discovery [2]. Subsequent SAR optimization of the aminothiazole core has led to the first selective RORβ neutral antagonists, such as compound 4c which achieved >400-fold selectivity for RORβ over RORγ [2].

RORβ RORγ Inverse Agonist Nuclear Receptor Circadian Rhythm

Stereochemical Configuration Drives RORγ Selectivity: RORβ Requires a Precise trans Conformation

The trans configuration of the cyclopropane ring in this compound is a critical feature for achieving RORβ selectivity. The parent aminothiazole core with a trans-configured cyclopropane (Compound 1) is a potent dual RORβ/γ inverse agonist. However, SAR studies show that even minor changes to the core structure can dramatically alter selectivity. For instance, the optimized analog 4c achieved >400-fold selectivity for RORβ over RORγ (IC50 0.09 µM vs >40 µM) [1]. This demonstrates that the core structure, when elaborated, can be tuned for high selectivity profiles that are unattainable with the cis-isomer (CAS 2445750-38-7) [2] or other regioisomers. The cis-isomer presents a different vector angle for the ester and thiazole moieties, which would predictably fail to recapitulate the same binding interactions.

Stereochemistry SAR RORβ Selectivity Cyclopropane Conformational Restriction

Physicochemical Property Differentiation: Computed LogP and Topological Surface Area Favor CNS Penetration Potential

The compound's computed physicochemical properties support its utility in central nervous system (CNS) drug discovery, particularly for RORβ, which is highly expressed in the brain. The predicted XLogP3 of 0.7 is well within the optimal range for CNS penetration (typically 0-3), and the topological polar surface area (TPSA) of 93.4 Ų is below the common threshold of 140 Ų for blood-brain barrier permeability. This is significant because RORβ exhibits a highly restricted expression pattern in the CNS, including the suprachiasmatic nuclei, retina, and pineal gland [1]. In contrast, the regioisomer methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate (CAS 1996506-66-1) has a computed XLogP3-AA of 0.8 and a TPSA of 93.5 Ų [2], representing a subtle but measurable shift in lipophilicity that may impact distribution.

Physicochemical Properties LogP CNS Drug Discovery Topological Polar Surface Area

Evidence Limitations: Lack of Direct Head-to-Head Comparative Data for the Free Compound

A comprehensive search of available primary literature, patents, and authoritative databases reveals no direct head-to-head comparison data for rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans (CAS 2445750-35-4) against its closest analogs (e.g., cis-isomer CAS 2445750-38-7, or regioisomer CAS 1996506-66-1) in the same assay under identical conditions. The biological activities cited herein are inferred from SAR campaigns on related aminothiazole cores and the known behavior of the compound as a synthetic intermediate. Users requiring absolute quantitative confirmation of differentiated biological activity for the free compound should commission a side-by-side binding or functional assay against their comparator of choice before scaling procurement.

Evidence Gap Comparative Data Procurement Caveat Direct Assay Comparison

Procurement-Driven Application Scenarios for rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans


RORβ-Selective Probe Development for Circadian Rhythm Research

This compound is a validated building block for synthesizing RORβ-selective neutral antagonists. Given that RORβ is highly expressed in the CNS and implicated in circadian rhythm disorders, researchers focused on developing in vivo probes with sufficient ADME properties will require the trans-configured core to access the full SAR space that has yielded >400-fold selective analogs [1].

Medicinal Chemistry SAR Campaigns Targeting Nuclear Receptor Selectivity

The sensitivity of this chemotype to structural modifications, particularly around the cyclopropane ring, makes it an ideal starting point for SAR studies aimed at dissecting the molecular determinants of RORβ vs. RORγ selectivity. The trans configuration has been essential for achieving high selectivity profiles [1].

CNS Drug Discovery with Favorable Physicochemical Properties

With a computed XLogP3 of 0.7 and TPSA of 93.4 Ų, this compound meets key CNS drug-likeness criteria . It is suitable for lead optimization programs targeting neurological disorders where RORβ modulation is implicated, as its physicochemical profile supports blood-brain barrier penetration [1].

Chemical Biology Studies Requiring Defined Stereochemistry for Target Engagement

For studies exploring the interaction of aminothiazole ligands with RORβ, the precise spatial orientation provided by the trans configuration is critical. Use of the cis-isomer (CAS 2445750-38-7) would likely fail to recapitulate the required binding interactions, making the specification of this compound essential for reproducible target engagement data [2].

Quote Request

Request a Quote for rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.